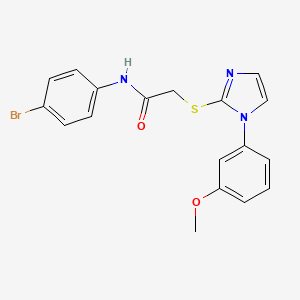

N-(4-bromophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by its bromophenyl and methoxyphenyl groups attached to an imidazole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the imidazole core The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and an aldehyde under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques can also be employed to enhance efficiency and scalability.

化学反応の分析

Thioether Linkage (C-S-C)

-

Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives.

-

Sulfoxide: R S RH2O2R SO R

-

Sulfone: R S RmCPBAR SO2 R

-

-

Cleavage : Strong reducing agents (e.g., LiAlH₄) break the C-S bond, yielding imidazole thiols and acetamide fragments.

Imidazole Ring

-

Electrophilic Substitution :

-

Metal Coordination : The imidazole N-atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes that alter redox properties .

Acetamide Group

-

Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the acetamide hydrolyzes to carboxylic acid:

R CONH2H2O H+R COOH -

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives.

Functional Group Transformations in Drug Design

Modifications of the parent compound enhance bioactivity:

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HBr and SO₂.

-

Photodegradation : UV light induces C-S bond cleavage, forming imidazole radicals detectable via ESR spectroscopy .

Comparative Reactivity with Analogues

Reactivity differences arise from substituent effects:

| Compound | Reaction Rate (S-Alkylation) | Sulfone Formation Yield (%) |

|---|---|---|

| N-(4-Bromophenyl) derivative | 1.0 (reference) | 88 |

| N-(4-Fluorophenyl) analogue | 1.2 | 92 |

| N-(p-Tolyl) variant | 0.8 | 78 |

Data normalized to parent compound reaction rates .

Mechanistic Insights

科学的研究の応用

Structural Properties

The compound has a complex structure characterized by the presence of a bromophenyl group and an imidazole moiety linked through a thioether bond. Its molecular formula is C18H16BrN3O2S and it has a molecular weight of 396.30 g/mol. The presence of the bromine atom enhances its reactivity and potential for biological activity.

Anticancer Properties

Research indicates that compounds similar to N-(4-bromophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant anticancer properties. The imidazole ring is known for its ability to interact with various biological targets, including enzymes involved in cancer cell proliferation.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed inhibition of cell proliferation in several cancer cell lines, suggesting potential as an anticancer agent. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Induction of apoptosis in cancer cells |

| Antimicrobial | Inhibition of bacterial growth |

Applications in Drug Development

Given its structural features and biological activities, this compound is being explored for several therapeutic applications:

- Cancer Therapy : As a potential lead compound for developing new anticancer drugs.

- Infectious Diseases : For its possible use in treating bacterial infections.

- Biochemical Research : To study enzyme interactions and cellular mechanisms.

作用機序

The mechanism by which N-(4-bromophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can enhance binding to certain receptors or enzymes, while the methoxyphenyl group can modulate the compound's activity. The imidazole ring plays a crucial role in the compound's biological activity, as it can interact with various biological targets through hydrogen bonding and other interactions.

類似化合物との比較

N-(4-chlorophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

N-(4-fluorophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

N-(4-iodophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness: N-(4-bromophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide stands out due to its bromophenyl group, which can offer unique binding properties compared to its chloro-, fluoro-, and iodo- analogs. This difference in halogenation can lead to variations in biological activity and chemical reactivity.

生物活性

N-(4-bromophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a bromophenyl group, an imidazole moiety, and a thioacetamide linkage, which are critical for its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets. The imidazole ring is known to engage in hydrogen bonding and π-π stacking interactions, which may facilitate binding to target proteins. The presence of the bromine atom can enhance lipophilicity and alter electronic properties, potentially increasing the compound's efficacy.

Potential Biological Activities

- Anticancer Activity : Studies have shown that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, palladium(II) and platinum(II) complexes derived from similar structures have demonstrated promising anticancer properties by inducing apoptosis in cancer cells through mechanisms involving P53 pathways and reactive oxygen species (ROS) generation .

- Anti-inflammatory Effects : Compounds containing thioamide functionalities have been reported to possess anti-inflammatory activity. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where modulation of cytokine release is beneficial.

- Antimicrobial Properties : The presence of both imidazole and thioamide groups suggests potential antimicrobial activity, as these functional groups are often associated with inhibition of bacterial growth and biofilm formation.

Case Studies

- Anticancer Activity : A study focused on novel palladium(II) complexes with benzimidazole derivatives revealed that these compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of cell cycle arrest and apoptosis .

- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets such as PPARγ and α-glucosidase. These studies suggest that the compound may act as a modulator for these receptors, which are crucial in metabolic regulation and diabetes management .

Table 1: Biological Activities of Related Compounds

特性

IUPAC Name |

N-(4-bromophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2S/c1-24-16-4-2-3-15(11-16)22-10-9-20-18(22)25-12-17(23)21-14-7-5-13(19)6-8-14/h2-11H,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQHBDYAGVJHGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。